N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core fused to an azetidine ring at position 6, with a tetrahydro-2H-pyran-2-carboxamide group substituted at the azetidine’s nitrogen atom. While its exact mechanism remains unspecified in the provided evidence, analogs with similar triazolopyridazine cores exhibit activity against cancer stem cells (CSCs) and antiproliferative effects .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19(15(22)12-4-2-3-7-23-12)11-8-20(9-11)14-6-5-13-17-16-10-21(13)18-14/h5-6,10-12H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQVZNMSNAIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4CCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins likeCell division protein ZipA . This protein plays a crucial role in bacterial cell division.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, leading to changes in the protein’s function and potentially inhibiting its activity.
Biochemical Pathways
Based on the target protein, it can be inferred that it may affect thebacterial cell division pathway .
Pharmacokinetics
Similar compounds have been reported to exhibit excellent pharmacokinetic profiles. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can significantly impact their bioavailability and efficacy.
Result of Action
Similar compounds have shown potent antiproliferative activities against certain cell lines, suggesting that this compound may also have antiproliferative effects.
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Triazolo[4,3-b]pyridazine moiety : This heterocyclic structure is known for various biological activities.
- Azetidine ring : Contributes to the compound's ability to interact with biological targets.
- Tetrahydro-pyran carboxamide : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 416.46 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a critical role in regulating pH and fluid balance in the body. By binding to the active site of these enzymes, the compound could potentially modulate physiological processes influenced by enzyme activity .
- Anti-inflammatory Properties : The presence of certain functional groups suggests that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .
- Anticancer Activity : Compounds within this class have demonstrated the ability to interfere with cancer cell proliferation by modulating key signaling pathways involved in tumor growth and metastasis .
Biological Activity Data
The following table summarizes relevant biological activity data for this compound and structurally related compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Inhibits carbonic anhydrase; potential anti-inflammatory and anticancer effects | |
| N-benzyl-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | Anticancer activity; enzyme inhibition | |
| 7-substituted [1,2,4]triazolo[4,3-a]pyridin derivatives | Potential inhibitors for p38 MAPK; diverse biological activities |
Case Study 1: Inhibition of Carbonic Anhydrase
In vitro studies demonstrated that this compound effectively inhibits carbonic anhydrase. This inhibition was quantified using enzyme kinetics assays that measured the rate of reaction in the presence and absence of the compound. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.
Case Study 2: Anticancer Activity
A series of experiments conducted on various cancer cell lines revealed that this compound exhibits cytotoxic effects. The mechanism was linked to apoptosis induction as evidenced by increased levels of caspases and annexin V staining in treated cells. The compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Key Findings
Structural Variations and Bioactivity: The azetidine-tetrahydro-2H-pyran substituent in the target compound distinguishes it from phenyl- or pyrazole-substituted analogs. This substitution may enhance metabolic stability or binding to hydrophobic pockets in target proteins . C1632 () shares the triazolopyridazine core but lacks the azetidine ring.
Physical Properties: Substituents significantly affect solubility and crystallinity. For example, the propenoic acid derivative () has a high melting point (253–255°C), likely due to hydrogen bonding, whereas benzoxazine analogs () exhibit lower melting points (~80°C), correlating with reduced rigidity .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
